![molecular formula C20H18N2O3 B3916573 3-methyl-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide CAS No. 425412-28-8](/img/structure/B3916573.png)
3-methyl-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide
Overview
Description
3-methyl-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide, also known as Compound 13, is a synthetic compound that has been studied for its potential use in cancer treatment.
Mechanism of Action
The mechanism of action of 3-methyl-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide 13 involves the inhibition of a specific enzyme called lysine-specific demethylase 1 (LSD1). LSD1 is involved in the regulation of gene expression and has been shown to be overexpressed in various types of cancer. By inhibiting LSD1, 3-methyl-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide 13 can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-methyl-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide 13 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. Additionally, 3-methyl-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide 13 has been shown to reduce inflammation and oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methyl-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide 13 in lab experiments is its specificity for LSD1. This allows for targeted inhibition of the enzyme without affecting other cellular processes. Additionally, 3-methyl-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide 13 has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 3-methyl-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide 13 is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 3-methyl-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide 13. One area of research could involve the development of more efficient synthesis methods for the compound. Additionally, further studies could be conducted to explore the potential use of 3-methyl-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide 13 in combination with other cancer treatments. Furthermore, research could be conducted to investigate the potential use of 3-methyl-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide 13 in other diseases beyond cancer. Finally, more studies could be conducted to better understand the biochemical and physiological effects of 3-methyl-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide 13 on cells.
Scientific Research Applications
3-methyl-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide 13 has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in combination with other cancer treatments such as chemotherapy. Additionally, 3-methyl-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide 13 has been studied for its potential use in treating other diseases such as Alzheimer's disease and inflammation.
properties
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-naphthalen-2-yloxyacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-14-5-4-8-17(11-14)20(21)22-25-19(23)13-24-18-10-9-15-6-2-3-7-16(15)12-18/h2-12H,13H2,1H3,(H2,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKNATFSSPUFTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)COC2=CC3=CC=CC=C3C=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)COC2=CC3=CC=CC=C3C=C2)/N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801172484 | |
Record name | [Imino(3-methylphenyl)methyl]azanyl 2-(2-naphthalenyloxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801172484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
425412-28-8 | |
Record name | [Imino(3-methylphenyl)methyl]azanyl 2-(2-naphthalenyloxy)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=425412-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [Imino(3-methylphenyl)methyl]azanyl 2-(2-naphthalenyloxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801172484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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